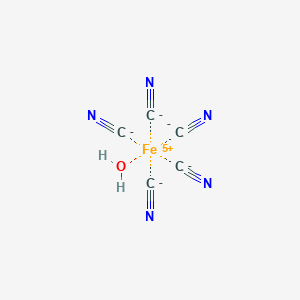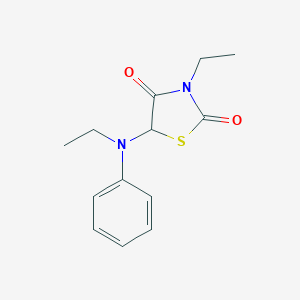
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione, also known as EEDQ, is a chemical compound that is widely used in scientific research for its ability to modify proteins and peptides. EEDQ is a potent cross-linking agent that is used to link amino groups in proteins and peptides, which makes it an important tool in the study of protein structure and function. In
Mecanismo De Acción
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione works by cross-linking amino groups in proteins and peptides. It reacts with the amino group of one amino acid residue and the carboxyl group of another, forming a covalent bond between the two residues. This creates a bridge between the two residues, which can be used to study protein structure and function.
Biochemical and Physiological Effects:
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has no known physiological effects as it is not used in drug development. However, it has been shown to have significant biochemical effects on proteins and peptides. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has been shown to modify the activity of enzymes, alter protein conformation, and affect protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in lab experiments are its ability to modify proteins and peptides, its ease of use, and its relatively low cost. However, there are also limitations to its use. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be toxic to cells, and it can also modify proteins and peptides in unintended ways. Additionally, the cross-linking reaction can be difficult to control, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the development of new cross-linking reagents that are less toxic and more specific. Another area of interest is the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in the study of protein-protein interactions in living cells. Finally, 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione could be used in the development of new protein-based therapeutics, such as antibody-drug conjugates.
Métodos De Síntesis
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be synthesized by reacting ethyl chloroformate with ethylaniline in the presence of sodium hydride. The resulting product is then reacted with thiosemicarbazide to produce 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione. The synthesis method for 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is used extensively in scientific research for its ability to modify proteins and peptides. It is commonly used in cross-linking experiments to study protein-protein interactions, protein-ligand interactions, and protein structure and function. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is also used in the synthesis of peptide conjugates and as a coupling reagent in peptide synthesis.
Propiedades
Nombre del producto |
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
3-ethyl-5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14(10-8-6-5-7-9-10)12-11(16)15(4-2)13(17)18-12/h5-9,12H,3-4H2,1-2H3 |
Clave InChI |
HYOKUJCWXAICPQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
SMILES canónico |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
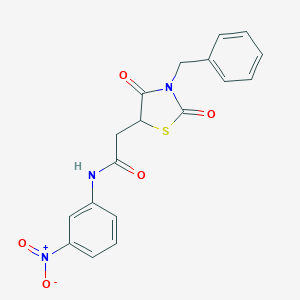

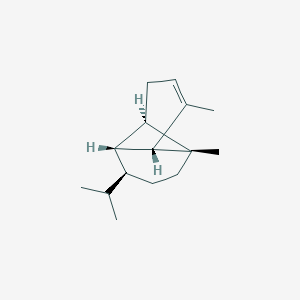
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

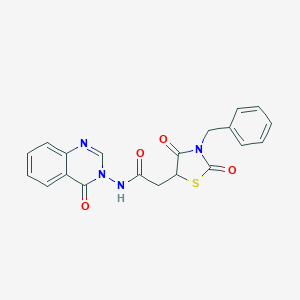
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)

